

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)oxazole

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Compound of Interest

Compound Name: 4-(Bromomethyl)oxazole

Cat. No.: B1439239

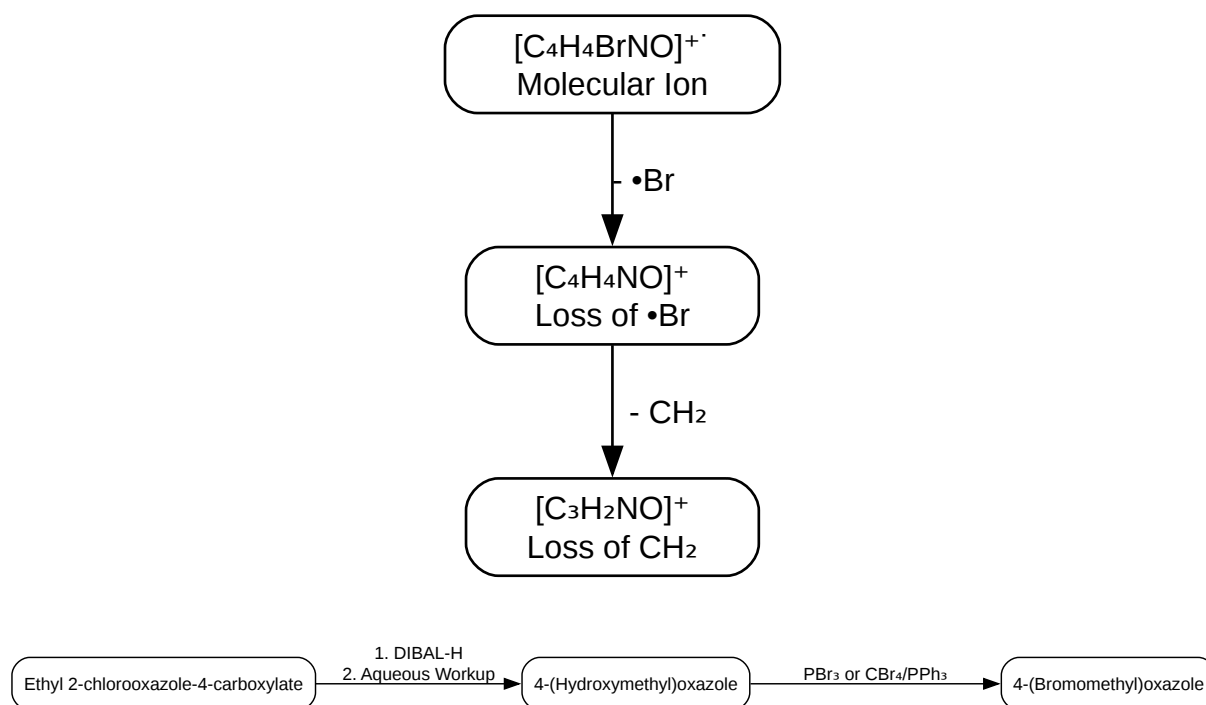
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Introduction: The Synthetic Potential of 4-(Bromomethyl)oxazole

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring is a privileged structure, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. **4-(Bromomethyl)oxazole** is a versatile bifunctional molecule, featuring a stable aromatic oxazole core and a highly reactive bromomethyl group. This combination makes it a valuable building block for the synthesis of more complex molecules, allowing for the strategic introduction of the oxazole moiety into larger structures. The ability to perform selective chemical transformations on the bromomethyl group, such as nucleophilic substitutions, opens up a wide array of possibilities for creating novel derivatives with potential therapeutic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for **4-(Bromomethyl)oxazole**, offering a predictive framework for its characterization and utilization in a research setting.

Molecular Structure and Spectroscopic Overview

The structure of **4-(Bromomethyl)oxazole**, with the IUPAC name 4-(bromomethyl)-1,3-oxazole, is characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a bromomethyl substituent at the C4 position. The presence of the electronegative bromine atom and the aromatic oxazole ring dictates the distinct spectroscopic features of this molecule.



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